molecular formula C14H17ClN2S B13620209 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B13620209
M. Wt: 280.8 g/mol
InChI Key: QHECKVVMXVSWGW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the Gewald reaction, which is used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) reactions to introduce the desired substituents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine involves its interaction with microtubules, which are essential components of the cell’s cytoskeleton. By binding to the colchicine site on microtubules, the compound disrupts their polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents, making it a valuable candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Butyl-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine stands out due to its specific substituents, which enhance its ability to interact with biological targets and improve its pharmacokinetic properties. The presence of the butyl group, in particular, contributes to its unique profile in terms of solubility and membrane permeability .

Properties

Molecular Formula

C14H17ClN2S

Molecular Weight

280.8 g/mol

IUPAC Name

2-butyl-4-chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H17ClN2S/c1-2-3-8-11-16-13(15)12-9-6-4-5-7-10(9)18-14(12)17-11/h2-8H2,1H3

InChI Key

QHECKVVMXVSWGW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

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